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molecular formula C12H7ClN2OS B8653280 2-(4-Chlorophenyl)thieno[2,3-d]pyridazin-7(6H)-one CAS No. 897661-99-3

2-(4-Chlorophenyl)thieno[2,3-d]pyridazin-7(6H)-one

Cat. No. B8653280
M. Wt: 262.72 g/mol
InChI Key: PUVVCAFKQNWFNZ-UHFFFAOYSA-N
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Patent
US07973159B2

Procedure details

To a solution of 5-(4-chlorophenyl)thiophene-2-carboxylic acid (890 mg, 3.73 mmol) in anhydrous THF (40 ml) under N2 at −78° C. was added a solution of 1.6 M n-butyllithium in hexane (5.83 ml, 9.32 mmol). The reaction was allowed to warmed to 0° C. over 3 hours whereupon the solution was cooled to −78° C. prior to addition of DMF (2.89 ml, 37.3 mmol). After stirring the mixture at −50° C. for 2 hours, the reaction was quenched with aqueous 1 N HCl (20 ml) prior to extraction with EtOAc (40 ml). The EtOAc extracts were dried over Na2SO4 and concentrated to give light brown solid. Following dissolution of the brown solid in MeOH (20 ml), hydrazine (0.351 ml, 11.19 mmol) was added, followed by conc. HCl (1 ml). The mixture was stirred at reflux for 2 days; whereupon after cooling to RT, the mixture was diluted with a solution of saturated NaHCO3 (15 ml). The resulting precipitate was collected by filtration, washed with water and EtOAc to yield after drying 2-(4-chlorophenyl)thieno[3,2-d]pyridazin-7(6H)-one (860 mg, 3.28 mmol, 87% yield) as brown solid. LC MS at t=2.25 min. (m+H=263) PHENOMENEX® S5 C18 4.6×30 mm column/water-MeOH-TFA 90:10:0.1 to 10:90:0.1 gradient over 2 min at 5 mL/min with 1 min hold at the end of the gradient. 1H NMR (400 MHz, DMSO) δ ppm 7.59 (d, J=8.56 Hz, 2H), 7.88 (d, J=8.56 Hz, 2H), 7.99 (s, 1H), 8.40 (s, 1H), 12.99 (s, 1H)
Quantity
890 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.83 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.89 mL
Type
reactant
Reaction Step Two
Quantity
0.351 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[S:12][C:11]([C:13]([OH:15])=O)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C([Li])CCC.CCCCCC.C[N:28]([CH:30]=O)C.[NH2:32]N.Cl>C1COCC1.CO.C([O-])(O)=O.[Na+]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[S:12][C:11]3[C:13](=[O:15])[NH:32][N:28]=[CH:30][C:10]=3[CH:9]=2)=[CH:6][CH:7]=1 |f:8.9|

Inputs

Step One
Name
Quantity
890 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(S1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.83 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.89 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.351 mL
Type
reactant
Smiles
NN
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture at −50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with aqueous 1 N HCl (20 ml)
EXTRACTION
Type
EXTRACTION
Details
to extraction with EtOAc (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give light brown solid
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 days
Duration
2 d
TEMPERATURE
Type
TEMPERATURE
Details
whereupon after cooling to RT
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and EtOAc
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=2C=NNC(C2S1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.28 mmol
AMOUNT: MASS 860 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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